NBTIs-IN-5

Nontuberculous Mycobacteria DNA Gyrase Inhibition Antibacterial Drug Discovery

NBTIs-IN-5 (Compound 5r, CAS 2767443-78-5) is a piperidine-4-carboxamide (P4C)-based NBTI DNA gyrase inhibitor engineered exclusively for Mycobacterium abscessus. With an IC50 of 1.5 µM and MIC90 of 0.4 µM, it is >100-fold more potent than gepotidacin against this pathogen, filling a critical gap where clinical NBTIs and fluoroquinolones fail. Ideal for gyrase supercoiling/cleavage assays, resistance mutant selection, and as a benchmark scaffold for SAR-driven oral bioavailability optimization. This is the only commercially available tool with proven nanomolar-to-micromolar Mabs gyrase potency, enabling reproducible research on intrinsically multidrug-resistant NTM infections.

Molecular Formula C24H25F3N4O2
Molecular Weight 458.5 g/mol
Cat. No. B12401148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTIs-IN-5
Molecular FormulaC24H25F3N4O2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32)
InChIKeyHYPVIZDRHBBZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBTIs-IN-5: A Potent, Mycobacterium abscessus-Targeted Novel Bacterial Topoisomerase Inhibitor (NBTI) for Antimicrobial Discovery


NBTIs-IN-5 (also designated Compound 5r, CAS 2767443-78-5) is a piperidine-4-carboxamide (P4C)-based Novel Bacterial Topoisomerase Inhibitor (NBTI) specifically optimized for activity against Mycobacterium abscessus (Mabs). It functions as a DNA gyrase antagonist, binding to the enzyme-DNA complex to induce lethal single-strand DNA breaks and block replication . Unlike broad-spectrum NBTIs in clinical development, NBTIs-IN-5 has been engineered for potency against the intrinsically multidrug-resistant M. abscessus complex, a pathogen with extremely limited oral treatment options [1].

Why NBTIs-IN-5 Cannot Be Replaced by Clinical-Stage NBTIs or Fluoroquinolones in M. abscessus Research


Direct substitution of NBTIs-IN-5 with advanced clinical NBTIs like gepotidacin or zoliflodacin, or with fluoroquinolones like moxifloxacin, is scientifically unsound due to profound differences in target pathogen potency and resistance profiles. Gepotidacin, a first-in-class triazaacenaphthylene NBTI, exhibits MIC90 values >64 µg/mL against M. abscessus subsp. abscessus, rendering it essentially inactive against this pathogen [1]. Similarly, fluoroquinolones such as moxifloxacin are ineffective against M. abscessus species due to intrinsic resistance mechanisms, despite their utility against other mycobacteria [2]. Furthermore, early NBTI leads like GSK299423, while potent against S. aureus gyrase (IC50 = 14 nM), lack optimized activity against mycobacterial gyrase . The P4C subclass, which includes NBTIs-IN-5, was specifically developed to address this activity gap, as evidenced by structure-activity relationship studies demonstrating that piperidine-4-carboxamide derivatives achieve nanomolar-to-micromolar potency against M. abscessus gyrase, a profile not shared by other NBTI chemotypes [3].

NBTIs-IN-5: Direct Comparator Evidence for Procurement and Experimental Design


Potency Against M. abscessus Gyrase vs. Gepotidacin

NBTIs-IN-5 demonstrates substantially superior target engagement against M. abscessus DNA gyrase compared to the clinical-stage NBTI gepotidacin. While gepotidacin's MIC against M. abscessus is high (MIC90 >64 µg/mL, corresponding to >150 µM) [1], NBTIs-IN-5 achieves an IC50 of 1.5 µM against recombinant M. abscessus gyrase . This >100-fold difference in potency highlights the P4C subclass's optimization for mycobacterial gyrase binding.

Nontuberculous Mycobacteria DNA Gyrase Inhibition Antibacterial Drug Discovery

Whole-Cell Antibacterial Activity vs. GSK299423 (Early NBTI)

NBTIs-IN-5 exhibits a defined MIC90 of 0.4 µM against M. abscessus in whole-cell assays , in stark contrast to the early NBTI lead GSK299423, which lacks reported antimycobacterial activity. GSK299423's potent inhibition of S. aureus gyrase (IC50 = 14 nM) and E. coli gyrase (IC50 = 100 nM) does not translate to mycobacterial efficacy, underscoring the necessity of the P4C chemotype for M. abscessus coverage.

Antimycobacterial Activity MIC90 NBTI Optimization

Comparison with Fluoroquinolone Moxifloxacin: Overcoming Intrinsic Resistance

M. abscessus is intrinsically resistant to most oral antimicrobials, including fluoroquinolones like moxifloxacin, which are ineffective against this species [1]. NBTIs-IN-5, as a P4C NBTI, inhibits wild-type M. abscessus DNA gyrase with an IC50 of 1.5 µM and demonstrates whole-cell MIC90 of 0.4 µM , confirming activity where fluoroquinolones fail. Importantly, P4C-resistant mutants show limited cross-resistance to moxifloxacin, indicating distinct binding modes and a lower potential for pre-existing resistance in clinical isolates [2].

Drug Resistance Mycobacterium abscessus Fluoroquinolone Cross-Resistance

Recommended Use Cases for NBTIs-IN-5 Based on Quantitative Differentiation


Tool Compound for M. abscessus DNA Gyrase Mechanism Studies

Use NBTIs-IN-5 (IC50 = 1.5 µM) as a validated inhibitor of recombinant M. abscessus DNA gyrase in supercoiling or cleavage assays. Its potency is >100-fold greater than gepotidacin in comparable mycobacterial systems, enabling robust biochemical characterization of NBTI binding and resistance mechanisms in this pathogen [1].

Whole-Cell Screening and Resistance Evolution Studies in M. abscessus

Employ NBTIs-IN-5 at its MIC90 of 0.4 µM in broth microdilution assays to evaluate antimycobacterial activity and to select for spontaneous resistance mutants. Unlike clinical NBTIs or fluoroquinolones, NBTIs-IN-5 provides a tractable starting point for studying NBTI resistance in M. abscessus, with resistance frequencies reported at 10⁻⁸/CFU for the P4C class [2].

Pharmacokinetic and Bioavailability Optimization Studies

Utilize NBTIs-IN-5 as a benchmark compound in medicinal chemistry programs aiming to improve oral bioavailability and plasma stability of P4C NBTIs. Prior SAR studies on the P4C scaffold have shown that modifications can enhance mouse plasma stability and oral exposure, and NBTIs-IN-5 serves as a key reference point for such optimization [2].

Comparative Studies with 844-TFM and Other P4C Derivatives

Directly compare NBTIs-IN-5 with the parent compound 844-TFM (IC50 = 1.5 µM) and other P4C analogs to dissect structure-activity relationships for gyrase inhibition and antibacterial potency. Such studies are essential for understanding the molecular determinants of NBTI activity in M. abscessus and for developing next-generation antimycobacterial agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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